molecular formula C17H16BrClN2O3 B11547850 N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-2-(4-chlorophenoxy)acetohydrazide

N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-2-(4-chlorophenoxy)acetohydrazide

Cat. No.: B11547850
M. Wt: 411.7 g/mol
InChI Key: MPRZZMACFBDQMM-KEBDBYFISA-N
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Description

N’-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-2-(4-chlorophenoxy)acetohydrazide is a complex organic compound that features a combination of bromine, ethoxy, chlorophenoxy, and acetohydrazide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-2-(4-chlorophenoxy)acetohydrazide typically involves a multi-step process. One common method includes the condensation reaction between 5-bromo-2-ethoxybenzaldehyde and 2-(4-chlorophenoxy)acetohydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production. The use of catalysts and controlled reaction conditions can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-2-(4-chlorophenoxy)acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N’-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-2-(4-chlorophenoxy)acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-2-(4-chlorophenoxy)acetohydrazide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-2-(4-chlorophenoxy)acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both bromine and chlorine atoms, along with the ethoxy and acetohydrazide groups, makes it a versatile compound for various applications .

Properties

Molecular Formula

C17H16BrClN2O3

Molecular Weight

411.7 g/mol

IUPAC Name

N-[(E)-(5-bromo-2-ethoxyphenyl)methylideneamino]-2-(4-chlorophenoxy)acetamide

InChI

InChI=1S/C17H16BrClN2O3/c1-2-23-16-8-3-13(18)9-12(16)10-20-21-17(22)11-24-15-6-4-14(19)5-7-15/h3-10H,2,11H2,1H3,(H,21,22)/b20-10+

InChI Key

MPRZZMACFBDQMM-KEBDBYFISA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)Br)/C=N/NC(=O)COC2=CC=C(C=C2)Cl

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)C=NNC(=O)COC2=CC=C(C=C2)Cl

Origin of Product

United States

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